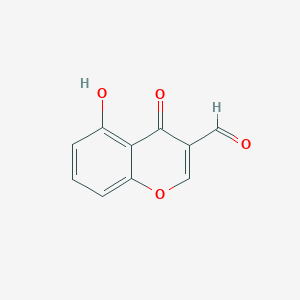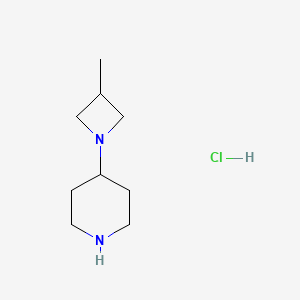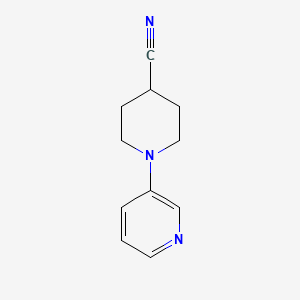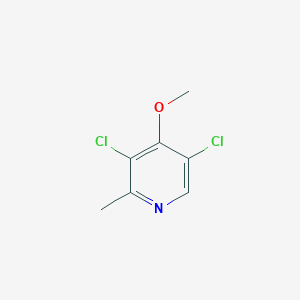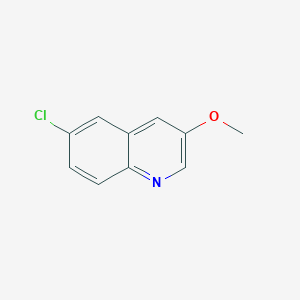
6-Chloro-3-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol . It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry . The compound features a chlorine atom at the 6th position and a methoxy group at the 3rd position on the quinoline ring, making it a unique and valuable chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methoxyquinoline typically involves the chlorination of 3-methoxyquinoline. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents . The reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yield .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.
Major Products Formed:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline-3-carboxaldehyde or quinoline-3-carboxylic acid.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
6-Chloro-3-methoxyquinoline has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-3-methoxyquinoline involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Oxidative Stress Induction: It can induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to cell damage and apoptosis.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Comparison with Similar Compounds
- 2-Chloro-6-methoxyquinoline-3-carbonitrile
- 4-Chloro-6-methoxyquinoline
- 6-Methoxyquinoline
Comparison: 6-Chloro-3-methoxyquinoline is unique due to the specific positioning of the chlorine and methoxy groups on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 2-Chloro-6-methoxyquinoline-3-carbonitrile has a nitrile group that significantly alters its reactivity and applications.
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
6-chloro-3-methoxyquinoline |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9/h2-6H,1H3 |
InChI Key |
BLUXTOFCSTXYAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C=CC(=CC2=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


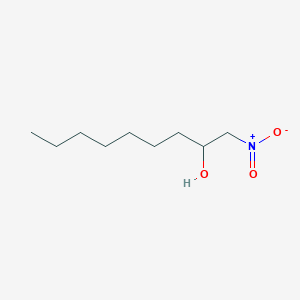

![6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11904680.png)

